molecular formula C20H21BrClNO5S B3567611 2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate

2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate

Cat. No.: B3567611
M. Wt: 502.8 g/mol
InChI Key: LJUOYVZDJAQFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the class of compounds known as sulfonamides and is used as a research tool to investigate various biological processes.

Mechanism of Action

The mechanism of action of 2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate involves the inhibition of PKC activity. This compound binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to inhibit insulin secretion in pancreatic beta cells, indicating its potential role in the treatment of diabetes. Additionally, this compound has been shown to inhibit the growth of cancer cells and could potentially be used as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate in lab experiments is its specificity for PKC. This allows researchers to investigate the role of PKC in various biological processes. However, one limitation of this compound is its potential toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the use of 2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate in scientific research. One potential application is in the study of the role of PKC in the regulation of immune responses. This compound could also be used in the development of new cancer treatments and in the investigation of the role of PKC in cardiovascular disease.
In conclusion, this compound is a chemical compound that has numerous potential applications in scientific research. Its specificity for PKC makes it a valuable tool for investigating the role of this enzyme in various biological processes. However, its potential toxicity must be taken into consideration when designing experiments. Future research in this area could lead to the development of new treatments for diseases such as diabetes and cancer.

Scientific Research Applications

2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate has been used in various scientific research applications, including the study of protein kinase C (PKC) activity. PKC is a family of enzymes that play a crucial role in cellular signaling pathways and are involved in the regulation of various cellular processes. This compound has also been used in the study of the role of PKC in the regulation of insulin secretion.

Properties

IUPAC Name

[2-bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrClNO5S/c1-3-5-19(24)23(29(26,27)16-10-7-14(22)8-11-16)15-9-12-18(17(21)13-15)28-20(25)6-4-2/h7-13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUOYVZDJAQFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Br)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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